4-chloro-N-ethyl-3-methoxybenzenesulfonamide
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Overview
Description
4-chloro-N-ethyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12ClNO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, ethyl, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-3-methoxybenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the ethyl and methoxy groups. One common method involves the chlorination of a benzene derivative using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The resulting chlorobenzene derivative is then subjected to sulfonation using sulfur trioxide (SO3) in sulfuric acid (H2SO4) to introduce the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in continuous flow reactors to ensure efficient production and high yields. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-chloro-N-ethyl-3-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes such as carbonic anhydrases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of enzymes such as carbonic anhydrases by binding to the active site and forming coordination bonds with the zinc ion present in the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzenesulfonamide
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-ethylbenzenesulfonamide
Uniqueness
4-chloro-N-ethyl-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chlorine, ethyl, and methoxy substituents on the benzene ring provides distinct properties compared to other similar sulfonamides .
Properties
IUPAC Name |
4-chloro-N-ethyl-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGHAYNMOCWLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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